Cresyl violet acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cresyl Violet acetate can be synthesized through the reaction of cresyl violet base with acetic acid. The reaction typically involves dissolving the cresyl violet base in an appropriate solvent, such as ethanol, and then adding acetic acid to form the acetate salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the dye through recrystallization or other suitable methods to achieve the required purity and dye content .
Chemical Reactions Analysis
Types of Reactions
Cresyl Violet acetate undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and its staining capabilities.
Substitution: Substitution reactions can occur at the amino groups, modifying the dye’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different oxazine derivatives, while substitution reactions can yield various substituted cresyl violet compounds .
Scientific Research Applications
Cresyl Violet acetate has a wide range of applications in scientific research:
Histology and Neuroanatomy: It is extensively used for Nissl staining to visualize neuronal structures in brain and spinal cord tissues.
Cell Biology: The dye is used to stain cell nuclei and other cellular components, aiding in the study of cell morphology and structure.
Medical Diagnostics: This compound is employed in diagnostic assays to identify specific cell types and structures in tissue samples.
Industrial Applications: The dye is used in the manufacturing of diagnostic reagents and other staining solutions.
Mechanism of Action
Cresyl Violet acetate exerts its effects by binding to nucleic acids, particularly RNA, in the Nissl substance of neurons. The dye’s basic aniline structure allows it to interact with the negatively charged nucleic acids, resulting in a blue or violet staining of the cytoplasm and nuclei. This staining highlights important structural features of neurons, such as the rough endoplasmic reticulum and ribosomes .
Comparison with Similar Compounds
Similar Compounds
Crystal Violet: Another basic dye used for Gram staining of bacteria.
Luxol Fast Blue: Used for myelin staining in nervous tissue.
Thionin: A dye used for Nissl staining similar to Cresyl Violet acetate.
Uniqueness
This compound is unique in its ability to provide clear and distinct staining of neuronal structures, making it a preferred choice for neuroanatomical studies. Its planar conjugated system and specific binding to nucleic acids set it apart from other dyes, offering superior staining properties and reliability .
Properties
IUPAC Name |
acetic acid;9-iminobenzo[a]phenoxazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,17H,18H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIKHDNZZCTIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep green powder; [MSDSonline] | |
Record name | Cresyl violet acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8336 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10510-54-0 | |
Record name | Cresyl violet acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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